[2-(2,2-Difluoroethoxy)phenyl]methanol
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Overview
Description
[2-(2,2-Difluoroethoxy)phenyl]methanol: is a chemical compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 g/mol . This compound is characterized by the presence of a difluoroethoxy group attached to a phenyl ring, which is further connected to a methanol group. It has gained attention in various fields of research due to its unique chemical structure and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,2-Difluoroethoxy)phenyl]methanol typically involves the reaction of 2-(2,2-difluoroethoxy)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like ethanol or methanol . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2,2-Difluoroethoxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used. For example, lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions. Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-(2,2-Difluoroethoxy)benzaldehyde, 2-(2,2-Difluoroethoxy)benzoic acid.
Reduction: Various alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: [2-(2,2-Difluoroethoxy)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: It is being investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various applications, including the development of new materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of [2-(2,2-Difluoroethoxy)phenyl]methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The difluoroethoxy group may play a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity for target molecules .
Comparison with Similar Compounds
- [2-(2,2-Difluoroethoxy)phenyl]ethanol
- [2-(2,2-Difluoroethoxy)phenyl]acetaldehyde
- [2-(2,2-Difluoroethoxy)phenyl]acetic acid
Comparison: Compared to its analogs, [2-(2,2-Difluoroethoxy)phenyl]methanol exhibits unique properties due to the presence of the methanol group. This functional group can significantly influence the compound’s reactivity and biological activity. For instance, the methanol group may enhance the compound’s solubility in polar solvents, making it more suitable for certain applications .
Properties
IUPAC Name |
[2-(2,2-difluoroethoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c10-9(11)6-13-8-4-2-1-3-7(8)5-12/h1-4,9,12H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGPKSCHPOKWRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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